molecular formula C9H11FN2O B1407067 3-amino-5-fluoro-N,N-dimethylbenzamide CAS No. 1369862-70-3

3-amino-5-fluoro-N,N-dimethylbenzamide

Cat. No. B1407067
CAS RN: 1369862-70-3
M. Wt: 182.19 g/mol
InChI Key: IMGAVXJRJPEFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-fluoro-N,N-dimethylbenzamide is a chemical compound with the formula C9H11FN2O and a molecular weight of 182.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CN©C(=O)C1=CC(=CC(=C1)F)N . This indicates that the compound contains a benzamide core with a fluorine atom and an amino group attached to the benzene ring, and a dimethylamino group attached to the carbonyl carbon .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-amino-5-fluoro-N,N-dimethylbenzamide is a compound synthesized through various chemical processes, demonstrating its significance in synthetic chemistry. For instance, the synthesis of related compounds like 2-Amino-5-chloro-N,3-dimethylbenzamide involves processes such as chlorination, oxidation, and ammonolysis, showcasing the compound's relevance in the development of fine chemicals (Zhang Zho, 2014).

Applications in Biological Studies

  • In the realm of biology, compounds similar to this compound are used in the synthesis of amino acid ester derivatives, which have been found to exhibit antitumor activities. For example, derivatives containing 5-fluorouracil were synthesized and tested for their inhibitory effects against cancer cells, such as leukaemia HL-60 and liver cancer BEL-7402 (J. Xiong et al., 2009).

Fluorophore Development in Protein Studies

  • Derivatives of this compound also play a critical role in developing fluorophores for studying protein structures and interactions. For instance, dansylalanine, a fluorescent amino acid, was genetically encoded into proteins for monitoring their unfolding in the presence of specific chemicals, highlighting the compound's utility in advanced protein research (D. Summerer et al., 2006).

Pharmaceutical Research

  • In pharmaceutical research, structurally related compounds have been synthesized as potential antiarrhythmic agents. Compounds such as 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide have shown efficacy in prolonging the effective refractory period of isolated rabbit atria, indicating the potential therapeutic applications of this compound derivatives in cardiovascular medicine (D. Yung et al., 1972).

Safety and Hazards

The safety data sheet for 3-amino-5-fluoro-N,N-dimethylbenzamide indicates that it should be handled with caution . The compound is intended for research use only and is not for human use .

properties

IUPAC Name

3-amino-5-fluoro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGAVXJRJPEFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.